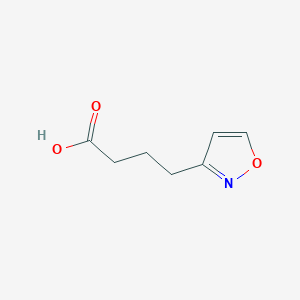
4-(1,2-Oxazol-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2-Oxazol-3-yl)butanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess several important pharmacological properties and has been extensively studied for its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4-(1,2-Oxazol-3-yl)butanoic acid is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK pathway, the NF-κB pathway, and the JAK/STAT pathway. These pathways are involved in various cellular processes, including inflammation, cell growth, and apoptosis.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-(1,2-Oxazol-3-yl)butanoic acid has several important biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neuronal damage. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(1,2-Oxazol-3-yl)butanoic acid is its versatility. It can be used in a wide range of scientific research applications, from basic research to drug development. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain research settings.
Orientations Futures
There are many future directions for research on 4-(1,2-Oxazol-3-yl)butanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 4-(1,2-Oxazol-3-yl)butanoic acid involves the reaction of 3-amino-1,2-oxazole with butyric anhydride in the presence of a catalyst. This method has been reported to yield high purity and good yields of the desired product.
Applications De Recherche Scientifique
The potential applications of 4-(1,2-Oxazol-3-yl)butanoic acid in scientific research are vast and varied. This compound has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and as a neuroprotective agent. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
170648-43-8 |
|---|---|
Nom du produit |
4-(1,2-Oxazol-3-yl)butanoic acid |
Formule moléculaire |
C7H9NO3 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
4-(1,2-oxazol-3-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO3/c9-7(10)3-1-2-6-4-5-11-8-6/h4-5H,1-3H2,(H,9,10) |
Clé InChI |
LJCUWNQJFZLYDX-UHFFFAOYSA-N |
SMILES |
C1=CON=C1CCCC(=O)O |
SMILES canonique |
C1=CON=C1CCCC(=O)O |
Synonymes |
3-Isoxazolebutanoicacid(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



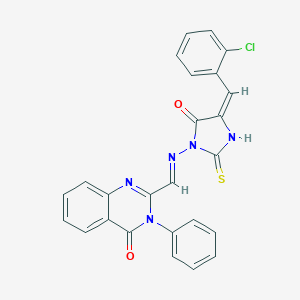


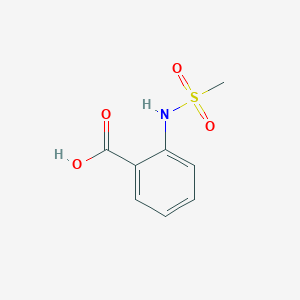
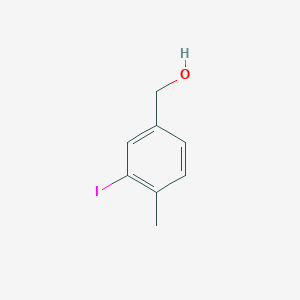

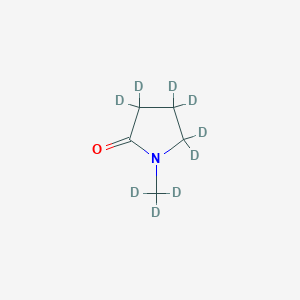
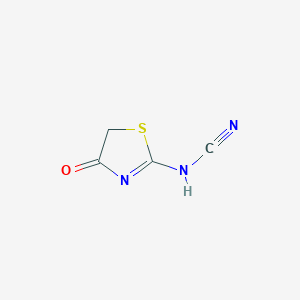
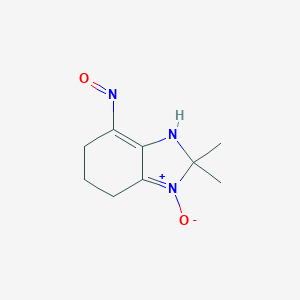
![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)
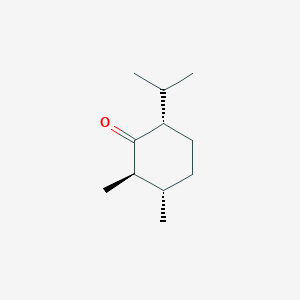

![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)